N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
This compound is a fluorinated quinoline-based acetamide derivative featuring a 3,4-dimethoxyphenyl group and a 4-ethoxybenzoyl substituent. It has been studied for applications in medicinal chemistry, particularly for antimicrobial or anticancer activity, owing to the presence of fluorine and the quinoline scaffold .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O6/c1-4-37-20-9-5-17(6-10-20)27(33)22-15-31(23-11-7-18(29)13-21(23)28(22)34)16-26(32)30-19-8-12-24(35-2)25(14-19)36-3/h5-15H,4,16H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQMPUSHYDIETG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate, which is then subjected to further reactions to introduce the fluoro and ethoxy groups. The final step often involves the acylation of the quinoline derivative with 4-ethoxybenzoyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide: undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohol derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinone derivatives, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its antibacterial properties . Research indicates that derivatives of quinoline compounds exhibit strong antibacterial activities against various pathogens. The presence of the 4-oxo group and the fluorine atom enhances the compound's interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth .
Anticancer Research
Studies have shown that compounds containing the quinoline structure can possess anticancer properties . The specific modification of N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide may enhance its efficacy against certain cancer cell lines. For instance, research into similar compounds has demonstrated their ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis often includes:
- Formation of the quinoline core : This is achieved through cyclization reactions involving appropriate anilines and carbonyl compounds.
- Introduction of substituents : The 3-(4-ethoxybenzoyl) and 6-fluoro groups are introduced via acylation and halogenation reactions respectively.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The biological activity of this compound can be assessed through various assays:
| Assay Type | Purpose | Expected Outcome |
|---|---|---|
| Antibacterial Assay | Evaluate effectiveness against bacterial strains | Inhibition zones measured |
| Cytotoxicity Assay | Determine effects on cancer cell lines | Cell viability percentage |
| Apoptosis Assay | Assess induction of programmed cell death | Flow cytometry analysis |
Case Studies
Several case studies have explored similar compounds with modifications akin to this compound:
Case Study 1: Antibacterial Activity
A study demonstrated that a related quinoline derivative exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound was effective at low concentrations, suggesting a promising lead for developing new antibiotics .
Case Study 2: Anticancer Potential
Another investigation into a structurally similar compound revealed its ability to induce apoptosis in breast cancer cells through mitochondrial pathway activation. This suggests that modifications to the quinoline core could enhance anticancer activity .
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The fluoro group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The methoxy and ethoxy groups contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
- Structural Differences :
- Phenyl Substituents : 3,4-difluorophenyl (electron-withdrawing) vs. 3,4-dimethoxyphenyl (electron-donating) in the target compound.
- Benzoyl Group : 4-methylbenzoyl (hydrophobic) vs. 4-ethoxybenzoyl (polar due to ethoxy).
- Implications: The difluorophenyl group enhances metabolic stability but may reduce solubility compared to methoxy substituents.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structural Differences: Core: Pyrazolone-acetamide vs. quinoline-acetamide. Substituents: Dichlorophenyl (electron-withdrawing) and pyrazolyl vs. dimethoxyphenyl and ethoxybenzoyl.
- Implications :
2-(3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide
- Structural Differences: Core: Quinazolinone-thioacetamide vs. quinoline-acetamide. Substituents: 4-Fluorophenyl and 4-chlorophenyl vs. dimethoxyphenyl and ethoxybenzoyl.
- Implications: Thioether linkages and quinazolinone scaffolds may enhance rigidity and hydrogen-bonding capacity, affecting target selectivity .
Comparative Data Table
*LogP values are estimated based on substituent contributions.
Key Research Findings
Electronic and Solubility Profiles
- The target compound’s methoxy and ethoxy groups contribute to lower LogP (~3.5) compared to halogenated analogs (LogP 4.2–4.8), enhancing aqueous solubility .
- Fluorine at the 6-position in both the target and difluorophenyl analog improves metabolic stability and bioavailability .
Crystallographic and Conformational Analysis
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H25N2O5F
- Molecular Weight : 359.42 g/mol
- Structure : The compound features a quinoline moiety, which is known for various biological activities, including antibacterial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial effects. A study highlighted the efficacy of quinoline derivatives against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism often involves interference with bacterial protein synthesis and disruption of cell membrane integrity.
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer potential. This compound has shown promise in preclinical studies targeting various cancer cell lines. The compound induces apoptosis in cancer cells through the activation of intrinsic pathways, potentially mediated by the generation of reactive oxygen species (ROS) and modulation of apoptotic proteins.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds inhibit key enzymes involved in metabolic pathways within pathogens or cancer cells.
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells through mitochondrial pathways.
- Antioxidant Activity : Some studies suggest that quinoline derivatives can act as antioxidants, reducing oxidative stress in cells.
Case Studies
Several studies have evaluated the biological activity of quinoline-based compounds:
Research Findings
Recent research has focused on optimizing the structure of quinoline derivatives to enhance their biological activity. Modifications at specific positions on the quinoline ring have been shown to significantly impact potency and selectivity against target cells.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
